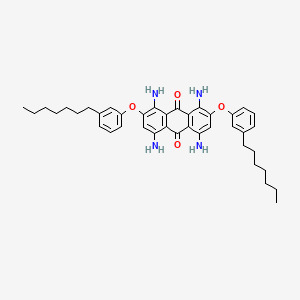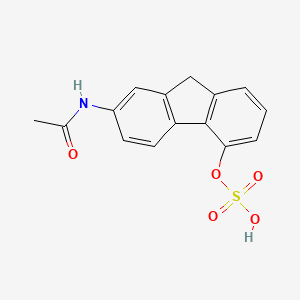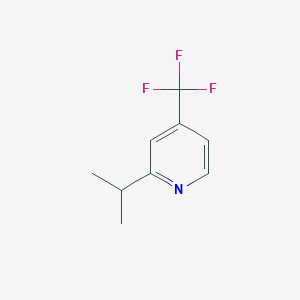
2-Isopropyl-4-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-4-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an isopropyl group at the second position and a trifluoromethyl group at the fourth position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the trifluoromethylation of 4-iodobenzene, followed by subsequent reactions to introduce the isopropyl group. The reaction conditions typically involve the use of strong bases and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including the preparation of intermediate compounds and their subsequent conversion to the final product. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyl-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups on the pyridine ring.
Substitution: The trifluoromethyl and isopropyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized pyridine derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds.
Aplicaciones Científicas De Investigación
2-Isopropyl-4-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The isopropyl group contributes to the compound’s overall steric and electronic properties, influencing its binding affinity and selectivity towards target molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)pyridine: Similar in structure but lacks the isopropyl group, resulting in different chemical and biological properties.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom at the second position instead of an isopropyl group, leading to variations in reactivity and applications.
4-Amino-2-(trifluoromethyl)pyridine:
Uniqueness
2-Isopropyl-4-(trifluoromethyl)pyridine stands out due to the combined presence of the isopropyl and trifluoromethyl groups, which impart unique steric and electronic characteristics. These properties make it a versatile compound with diverse applications in various scientific fields.
Propiedades
Número CAS |
1448777-23-8 |
|---|---|
Fórmula molecular |
C9H10F3N |
Peso molecular |
189.18 g/mol |
Nombre IUPAC |
2-propan-2-yl-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H10F3N/c1-6(2)8-5-7(3-4-13-8)9(10,11)12/h3-6H,1-2H3 |
Clave InChI |
IHPQEILBIOUFAC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC=CC(=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



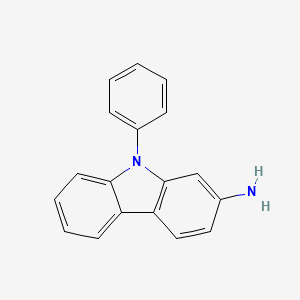
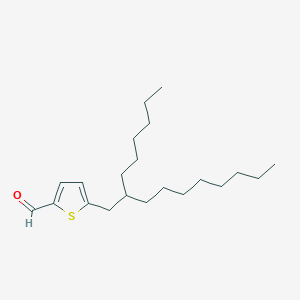
![2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B15249258.png)
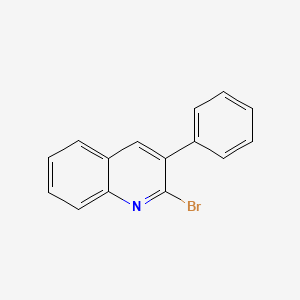
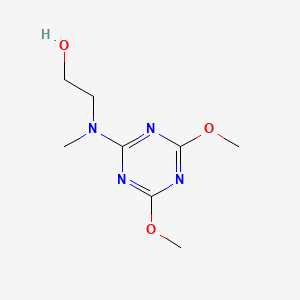
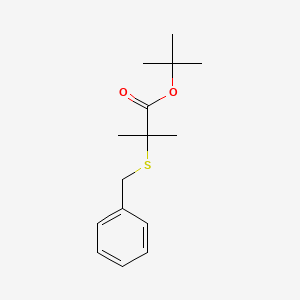
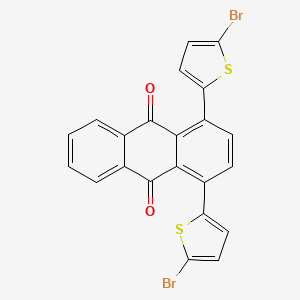


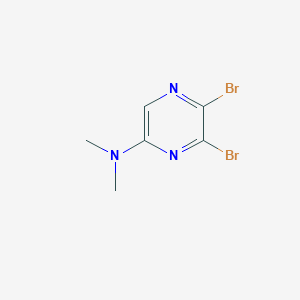
![4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B15249306.png)
